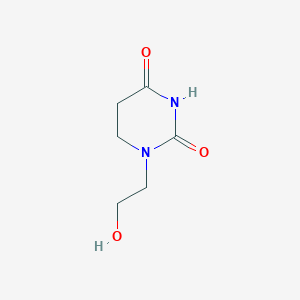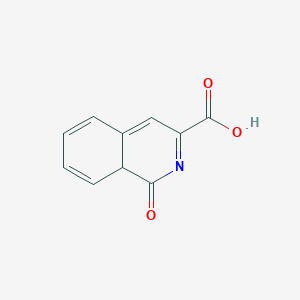
1-oxo-8aH-isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-8aH-isoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly its antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate. This reaction proceeds through the loss of water rather than methanol, yielding the corresponding ester . Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine or its cyclic analogs .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal catalysts and catalyst-free processes in water has also been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-8aH-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
1-Oxo-8aH-isoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The antibacterial activity of 1-oxo-8aH-isoquinoline-3-carboxylic acid is primarily due to its ability to disrupt the cell membrane integrity of bacteria. Scanning electron microscopy observations have shown that treatment with this compound results in curved and sunken cell morphology, along with destroyed cell membrane integrity. Additionally, it inhibits the motility and exopolysaccharides production of bacteria, preventing biofilm formation .
Comparación Con Compuestos Similares
1-Oxo-8aH-isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline-3-carboxylic acid: Exhibits similar antibacterial properties but may differ in its efficacy against specific pathogens.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities, including neuroprotective effects.
1-Arylisoquinoline-3-carboxylic acid: Used as a ligand for peripheral benzodiazepine receptors and as a biomarker for neurodegeneration.
The uniqueness of this compound lies in its potent antibacterial activity and its potential as a lead compound for developing new bactericides.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
1-oxo-8aH-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5,7H,(H,13,14) |
Clave InChI |
QVRFBZRYIULWNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=CC(=NC2=O)C(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-[1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1,3-diazinan-4-one](/img/structure/B12359479.png)
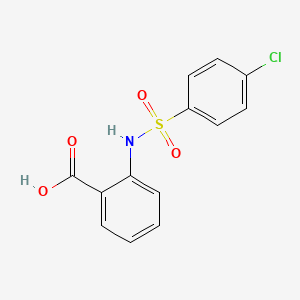
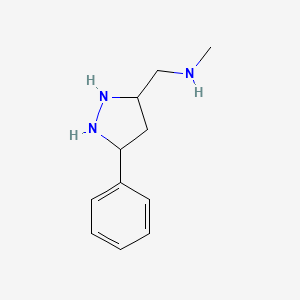
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1,3-diazinane-4-carboxylate](/img/structure/B12359489.png)
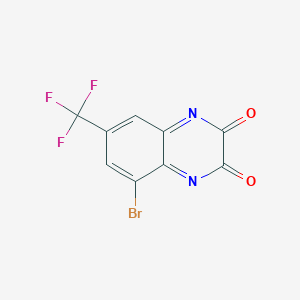
![disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12359500.png)

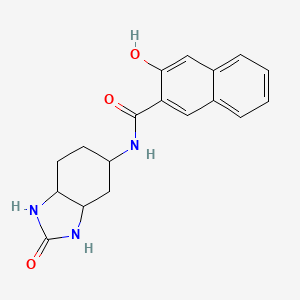
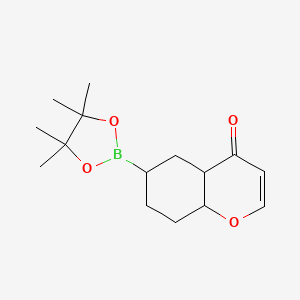
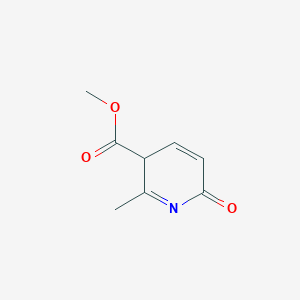
![7-Bromo-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12359542.png)

